molecular formula C20H21N3O3 B5182016 5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine

5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine

Cat. No. B5182016
M. Wt: 351.4 g/mol
InChI Key: WUWVECJLYINJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine, commonly known as Nitroxoline, is a synthetic antibacterial agent that belongs to the class of 8-hydroxyquinoline derivatives. Nitroxoline is widely used in the treatment of urinary tract infections caused by Gram-positive and Gram-negative bacteria. The drug exhibits a broad spectrum of activity against a variety of microorganisms, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Staphylococcus aureus, and Streptococcus faecalis.

Mechanism of Action

Nitroxoline exerts its antibacterial activity by chelating metal ions, particularly iron, which is essential for bacterial growth and metabolism. The drug also disrupts bacterial DNA synthesis and inhibits the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV. Nitroxoline has been shown to have a bactericidal effect against both Gram-positive and Gram-negative bacteria.
Biochemical and Physiological Effects:
Nitroxoline has been found to have low toxicity in animal studies and is generally well-tolerated in humans. The drug is rapidly absorbed after oral administration and has a half-life of approximately 2 hours. Nitroxoline is primarily excreted in the urine and has been shown to accumulate in the bladder, making it an effective treatment for urinary tract infections.

Advantages and Limitations for Lab Experiments

Nitroxoline has several advantages for laboratory experiments, including its broad spectrum of antibacterial activity, low toxicity, and ability to accumulate in the bladder. However, the drug has some limitations, including its low solubility in water and the need for high concentrations to achieve therapeutic efficacy.

Future Directions

Future research on Nitroxoline should focus on its potential as a chemotherapeutic agent for the treatment of cancer, as well as its antifungal and antiviral activities. Further studies are needed to investigate the mechanisms of action of Nitroxoline and to identify potential drug targets. The development of new formulations and delivery systems for Nitroxoline could also improve its efficacy and reduce its side effects.

Synthesis Methods

Nitroxoline is synthesized by the reaction of 8-hydroxyquinoline with 4-propylphenol in the presence of ethylene oxide. The reaction produces 5-nitro-N-[2-(4-propylphenoxy)ethyl]-8-quinolinamine, which is then purified by recrystallization.

Scientific Research Applications

Nitroxoline has been extensively studied for its antibacterial properties and has shown promising results in the treatment of urinary tract infections. The drug has also been investigated for its antitumor, antifungal, and antiviral activities. Nitroxoline has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential chemotherapeutic agent for the treatment of various types of cancer. The drug has also been shown to have antifungal activity against Candida albicans and Cryptococcus neoformans, and antiviral activity against herpes simplex virus type 1 and 2.

properties

IUPAC Name

5-nitro-N-[2-(4-propylphenoxy)ethyl]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-2-4-15-6-8-16(9-7-15)26-14-13-21-18-10-11-19(23(24)25)17-5-3-12-22-20(17)18/h3,5-12,21H,2,4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWVECJLYINJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-[2-(4-propylphenoxy)ethyl]quinolin-8-amine

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